3,4-Difluoro-1H,1'H-2,2'-biindole 2-(pyrrolidin-1-yl)acetate
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Overview
Description
3,4-Difluoro-1H,1’H-2,2’-biindole 2-(pyrrolidin-1-yl)acetate is a synthetic compound known for its unique physical and chemical properties.
Preparation Methods
Chemical Reactions Analysis
3,4-Difluoro-1H,1’H-2,2’-biindole 2-(pyrrolidin-1-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in understanding the interactions of indole derivatives with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s unique properties make it suitable for various industrial applications, such as in the development of new materials
Mechanism of Action
The mechanism of action of 3,4-Difluoro-1H,1’H-2,2’-biindole 2-(pyrrolidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in signal transduction and cellular regulation .
Comparison with Similar Compounds
3,4-Difluoro-1H,1’H-2,2’-biindole 2-(pyrrolidin-1-yl)acetate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-Fluoroindole: Known for its use in medicinal chemistry.
1-Methylindole: Used in various chemical syntheses. The uniqueness of 3,4-Difluoro-1H,1’H-2,2’-biindole 2-(pyrrolidin-1-yl)acetate lies in its specific substitution pattern and the presence of the pyrrolidin-1-yl acetate moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3,4-difluoro-2-(1H-indol-2-yl)-1H-indole;2-pyrrolidin-1-ylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2.C6H11NO2/c17-10-5-3-7-12-14(10)15(18)16(20-12)13-8-9-4-1-2-6-11(9)19-13;8-6(9)5-7-3-1-2-4-7/h1-8,19-20H;1-5H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWURTCFDVZOAJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)O.C1=CC=C2C(=C1)C=C(N2)C3=C(C4=C(N3)C=CC=C4F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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